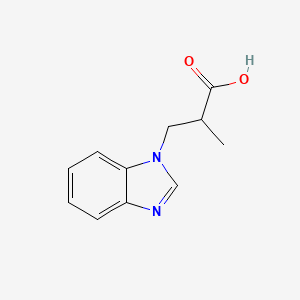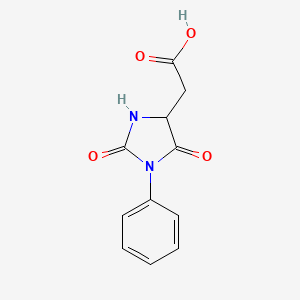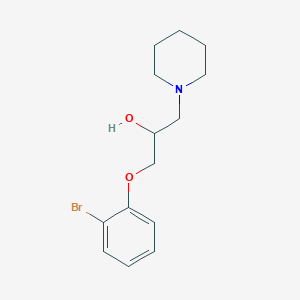
2-ベンジル-4,6-ジクロロピリミジン
概要
説明
2-Benzyl-4,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of benzyl and dichloro substituents at positions 2, 4, and 6, respectively. It has a molecular formula of C11H8Cl2N2 and a molecular weight of 239.1 g/mol .
科学的研究の応用
2-Benzyl-4,6-dichloropyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Pyrimidines, the core structure of this compound, are known to play a crucial role in many biological processes, including dna synthesis and repair, signal transduction, and neurotransmission .
Mode of Action
The mode of action of 2-Benzyl-4,6-dichloropyrimidine involves nucleophilic aromatic substitution (SNAr) reactions . The compound’s electron-deficient pyrimidine ring makes it susceptible to nucleophilic attack . For instance, organolithium reagents have been used to introduce new side chains at the C-4 position of the halopyrimidines, a process that is generally preferred over C-2 .
Biochemical Pathways
Given the compound’s structural similarity to other pyrimidines, it may influence pathways involving dna synthesis and repair, signal transduction, and neurotransmission .
Result of Action
The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests it could potentially modify the structure and function of target molecules .
Action Environment
The action of 2-Benzyl-4,6-dichloropyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity with organolithium reagents is affected by temperature . Additionally, the compound’s stability may be influenced by moisture, as it is recommended to be stored at -20°C in a sealed container, away from moisture .
生化学分析
Biochemical Properties
2-Benzyl-4,6-dichloropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor for cAMP-phosphodiesterase in platelets . This interaction prevents the absorption of vascular and blood cells, thereby supporting adenosine inhibition of thrombocytopenia . Additionally, 2-Benzyl-4,6-dichloropyrimidine strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is crucial for decreasing pulmonary hypertension .
Cellular Effects
2-Benzyl-4,6-dichloropyrimidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of enzymes involved in the cAMP signaling pathway, which is essential for regulating numerous cellular processes, including cell growth and differentiation . Furthermore, 2-Benzyl-4,6-dichloropyrimidine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Benzyl-4,6-dichloropyrimidine involves its binding interactions with various biomolecules. It acts as an inhibitor for specific enzymes, such as cAMP-phosphodiesterase, by binding to their active sites and preventing their normal function . This inhibition leads to an increase in intracellular cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. Additionally, 2-Benzyl-4,6-dichloropyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-4,6-dichloropyrimidine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-4,6-dichloropyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2-Benzyl-4,6-dichloropyrimidine has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Benzyl-4,6-dichloropyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing pulmonary hypertension and preventing thrombocytopenia . At higher doses, 2-Benzyl-4,6-dichloropyrimidine can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
2-Benzyl-4,6-dichloropyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For instance, the compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, 2-Benzyl-4,6-dichloropyrimidine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Benzyl-4,6-dichloropyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 2-Benzyl-4,6-dichloropyrimidine can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-Benzyl-4,6-dichloropyrimidine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Benzyl-4,6-dichloropyrimidine may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can accumulate in the cytoplasm, where it can influence various cellular processes and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dichloropyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 2-Benzyl-4,6-dichloropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation, crystallization, and chromatography .
化学反応の分析
Types of Reactions
2-Benzyl-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form 2-benzyl-4,6-diaminopyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, benzylamine, and thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 2-Benzyl-4,6-diaminopyrimidine.
類似化合物との比較
Similar Compounds
2-Benzyl-4,6-diaminopyrimidine: Similar structure but with amino groups instead of chlorine atoms.
2-Benzyl-4,6-dihydroxypyrimidine: Similar structure but with hydroxyl groups instead of chlorine atoms.
2-Benzyl-4,6-dimethylpyrimidine: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
2-Benzyl-4,6-dichloropyrimidine is unique due to the presence of both benzyl and dichloro substituents, which confer distinct chemical and biological properties. The dichloro groups make it more reactive towards nucleophilic substitution, while the benzyl group enhances its lipophilicity and potential biological activity .
特性
IUPAC Name |
2-benzyl-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEVCJQVGFNGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379480 | |
| Record name | 2-benzyl-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3740-82-7 | |
| Record name | 2-benzyl-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyl-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)






![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
